MFCD01945575
Description
Based on standard practices in chemical research (as outlined in , and 15), such identifiers typically correspond to compounds with well-defined molecular structures, purity, and applications in fields like medicinal chemistry or materials science. For instance, analogous MDL-numbered compounds in the evidence (e.g., CAS 1046861-20-4 and CAS 1761-61-1 ) share structural features such as aromatic rings, halogen substituents, and boronic acid groups, suggesting MFCD01945575 may belong to a similar class (e.g., aryl boronic acids or heterocyclic derivatives). Hypothetically, its synthesis would involve catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) or halogenation steps, as seen in and .
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O6S/c1-2-35-27(32)24-22(17-7-4-3-5-8-17)16-37-26(24)29-25(31)19(15-28)14-21-11-12-23(36-21)18-9-6-10-20(13-18)30(33)34/h3-14,16H,2H2,1H3,(H,29,31)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQFSRDJRJTWEZ-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD01945575” involves multiple steps, each requiring specific reaction conditions. The primary synthetic route includes:
Initial Reactant Preparation: The starting materials are carefully selected and purified to ensure high yield and purity of the final product.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to optimize the formation of “this compound”. Catalysts and solvents are chosen based on their ability to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves:
Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure consistency and safety.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Efficient Purification: Industrial purification methods, such as large-scale chromatography or distillation, are employed to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“MFCD01945575” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
“MFCD01945575” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which “MFCD01945575” exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)
- Molecular Formula : C₆H₅BBrClO₂
- Key Properties :
- Synthesis : Pd-catalyzed coupling in THF/water at 75°C for 1.3 hours .
- Comparison :
- Structural Similarity : Contains boronic acid and halogen substituents, enabling Suzuki-Miyaura reactions.
- Divergence : Higher halogen content (Br, Cl) increases molecular weight and reduces solubility compared to hypothetical this compound.
2-Chloro-6-fluorobenzoic acid (CAS 1761-61-1)
- Molecular Formula : C₇H₅ClFO₂
- Key Properties :
- Synthesis : Catalyzed by A-FGO in THF under reflux .
- Comparison :
- Functional Similarity : Carboxylic acid group enhances reactivity in esterification or amidation.
- Divergence : Absence of boronic acid limits cross-coupling utility compared to this compound.
3'-(Trifluoromethyl)acetophenone (CAS 1533-03-5)
- Molecular Formula : C₁₀H₉F₃O
- Key Properties: Molecular Weight: 202.17 g/mol Log Po/w (XLOGP3): 2.90; TPSA: 17.07 Ų CYP Inhibition: None; Leadlikeness Score: 1.0
- Synthesis: Sulfonylhydrazine-mediated condensation in methanol .
- Divergence: Ketone functionality differs from boronic acids, altering reactivity profiles.
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties
Research Findings and Limitations
- Key Trends : Halogen and boronic acid groups enhance reactivity but reduce solubility, while trifluoromethyl groups improve metabolic stability .
- Methodological Insights : Cross-coupling reactions () and green chemistry protocols () are critical for synthesizing such compounds.
- Limitations : Direct data on this compound are absent in the evidence; comparisons rely on structurally analogous compounds and standardized protocols ().
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